4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a thiomorpholine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions.
Coupling with Benzonitrile: The final step involves coupling the piperidine-thiomorpholine intermediate with benzonitrile using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The piperidine and thiomorpholine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H23N3OS |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-[[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N3OS/c19-12-15-3-5-16(6-4-15)13-20-7-1-2-17(14-20)18(22)21-8-10-23-11-9-21/h3-6,17H,1-2,7-11,13-14H2 |
InChI Key |
MPEAJVYWNHMZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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